

Structure-Activity Relationship of Imbricatolic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Imbricatolic Acid	
Cat. No.:	B1258787	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Imbricatolic acid, a naturally occurring diterpenoid, has emerged as a promising scaffold in drug discovery due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imbricatolic acid analogs, with a focus on their protein tyrosine phosphatase 1B (PTP-1B) inhibitory and antimicrobial properties. The information presented herein is intended to inform the rational design of novel therapeutic agents based on the imbricatolic acid framework.

Data Presentation: Comparative Biological Activities

The following table summarizes the in vitro biological activities of **imbricatolic acid** and its synthetic analogs. The data highlights the impact of structural modifications on PTP-1B inhibition, a key target in the management of type 2 diabetes and obesity.



Compound	Modification	PTP-1B Inhibition IC50 (μM)
Imbricatolic Acid (1)	Parent Compound	-
Analog 3	Introduction of a nitrogenous functionality at C-15	6.3[1]
Analog 6	Modification at the C-19 position	6.8[1]
Analog 14	Introduction of a nitrogenous functionality at C-15	7.0[1]
Analog 15	Modification at the C-19 position	7.8[1]

Further research is required to populate data on the antimicrobial (Minimum Inhibitory Concentration - MIC) and cytotoxic (IC50) activities of these specific analogs.

Key Signaling Pathway: PTP-1B Inhibition

Imbricatolic acid analogs have been identified as inhibitors of PTP-1B, a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP-1B enhances insulin sensitivity, making it a promising strategy for the treatment of type 2 diabetes. The diagram below illustrates the central role of PTP-1B in this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel Imbricatolic acid derivatives as protein tyrosine phosphatase-1B inhibitors: Design, synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-Activity Relationship of Imbricatolic Acid Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1258787#structure-activity-relationship-of-imbricatolic-acid-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com